molecular formula C21H22N2O4S2 B2648269 N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116082-47-3

N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2648269
CAS No.: 1116082-47-3
M. Wt: 430.54
InChI Key: KLHJKVNHUKJFGT-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with a 2-ethoxyphenylmethyl group and an N-methylbenzenesulfonamido moiety. This compound is structurally analogous to covalent inhibitors targeting viral proteases, such as those studied in the context of Chikungunya virus (). Its design incorporates pharmacophores critical for binding cysteine residues, including the sulfonamide group (a known cysteine-targeting warhead) and the ethoxyphenyl moiety for hydrophobic interactions.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(2-ethoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-3-27-19-12-8-7-9-16(19)15-22-21(24)20-18(13-14-28-20)23(2)29(25,26)17-10-5-4-6-11-17/h4-14H,3,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHJKVNHUKJFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Chemical Reactions Analysis

N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on heterocyclic cores, substituents, synthetic yields, and physicochemical properties.

Heterocyclic Core Modifications
Compound Name Core Structure Key Substituents Yield Key Analytical Data (HRMS/NMR) Source
Target Compound Thiophene 3-(N-methylbenzenesulfonamido), N-[(2-ethoxyphenyl)methyl] N/A Not explicitly provided in evidence N/A
(E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiophene-2-carboxamide (17) Thiophene 5-(2-ethoxyphenyl), N-(3-(methylsulfonyl)allyl 32% HRMS: [M+H]⁺ 366.0828 (calc. 366.0834); m.p. 118°C
(E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14) Thiazole 2-(2-ethoxyphenyl), 5-carboxamide 58% NMR confirms allyl sulfone and thiazole coupling
(E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (8b) Pyrazole 4-chloro, 5-(2-ethoxyphenyl) 91% NMR confirms chloro and pyrazole motifs
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-nitroaniline substituent N/A Dihedral angles: 13.53° (A), 8.50° (B) between rings

Key Observations :

  • Core Flexibility : Replacing thiophene with thiazole (compound 14) or pyrazole (8b) alters electronic properties. Thiazole’s electron-deficient nature may enhance electrophilic reactivity, while pyrazole’s chlorine substituent introduces steric and electronic effects.
  • Substituent Impact: The target compound’s N-methylbenzenesulfonamido group differs from compound 17’s allyl sulfone, which may influence covalent binding kinetics.
Sulfonamide Derivatives
Compound Name Sulfonamide Structure Biological Relevance Structural Features Source
Target Compound N-methylbenzenesulfonamido Likely cysteine protease inhibition Methyl group reduces steric hindrance vs. ethyl N/A
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide N-ethyl, 2-methoxyphenyl Antibacterial/antifungal activity Smaller methoxy group vs. ethoxy in target compound
Compound 17 () Allyl methylsulfone Covalent inhibitor of Chikungunya P2 cysteine Allyl group enables Michael addition to cysteine

Key Observations :

  • N-Substituents : The N-methyl group in the target compound may improve metabolic stability compared to N-ethyl derivatives ().
  • Sulfone vs. Sulfonamide : Compound 17’s allyl sulfone acts as a cysteine-reactive warhead, whereas the target’s benzenesulfonamido group may require activation for covalent binding.

Structural and Functional Implications

  • Dihedral Angles : shows that substituents like nitro groups influence planarity between aromatic rings (e.g., 13.53° dihedral angle), affecting π-π stacking and target binding.
  • Thermal Stability : Compound 17’s melting point (118°C) indicates moderate stability, comparable to sulfonamide derivatives in .

Biological Activity

N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a thiophene ring system substituted with an ethoxyphenyl group and a benzenesulfonamide moiety. This unique structure contributes to its biological properties.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of specific enzymes involved in biochemical pathways related to inflammation and cancer progression. The sulfonamide group is known for its ability to interact with various enzymes, potentially leading to the inhibition of their activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Methodology Results
Study 1AntimicrobialDisk diffusion assayInhibition zones observed against E. coli and S. aureus
Study 2Enzyme inhibitionEnzyme kineticsSignificant reduction in enzyme activity at micromolar concentrations
Study 3CytotoxicityMTT assayIC50 values indicating effective cytotoxicity in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against several pathogenic bacteria. It demonstrated significant inhibitory effects, suggesting potential as a therapeutic agent for bacterial infections.
  • Cancer Research : A case study published in Cancer Letters explored the effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis through caspase activation, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives. These studies have revealed:

  • Structure-Activity Relationships (SAR) : Modifications to the thiophene ring and sulfonamide group can significantly impact biological activity, suggesting avenues for drug development.
  • Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics, although further studies are needed to assess metabolism and excretion.

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